molecular formula C12H12O3 B1299143 (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid CAS No. 539807-37-9

(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid

Cat. No.: B1299143
CAS No.: 539807-37-9
M. Wt: 204.22 g/mol
InChI Key: AQIAZHNIQWVFEH-UHFFFAOYSA-N
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Description

(4,6-Dimethyl-1-benzofuran-3-yl)acetic Acid ( 539807-37-9) is a high-purity benzofuran derivative with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol. Benzofuran scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological properties . This specific compound serves as a key synthetic intermediate for developing novel bioactive molecules. It has been the subject of detailed structural, vibrational, and electronic analysis using spectroscopic techniques and computational methods to better understand its chemical behavior . Research into related benzofuran compounds highlights their significant potential in various therapeutic areas, including as inhibitors for viral targets such as HIV-1 reverse transcriptase and protease . This product is intended for research applications as a building block in organic synthesis, pharmaceutical development, and material science. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-3-8(2)12-9(5-11(13)14)6-15-10(12)4-7/h3-4,6H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIAZHNIQWVFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353780
Record name (4,6-dimethyl-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539807-37-9
Record name (4,6-dimethyl-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of 4-Bromomethyl-5,7-dimethylcoumarin

  • Starting Material: 4-Bromomethyl-5,7-dimethylcoumarin
  • Reagents: 1 M Sodium hydroxide (NaOH)
  • Conditions: Reflux for 2 hours
  • Monitoring: Thin-layer chromatography (TLC) to confirm reaction completion
  • Work-up: Cooling the reaction mixture, neutralization with 1 M hydrochloric acid (HCl)
  • Isolation: Filtration and drying of the precipitated product
  • Purification: Recrystallization from a mixture of ethanol and ethyl acetate by slow evaporation
  • Yield: Colorless crystalline blocks with melting point 442–443 K

This method was reported by Basanagouda et al. (2015) and further detailed in crystallographic studies, confirming the structure and purity of the product.

Step Reagent/Condition Purpose
1 4-Bromomethyl-5,7-dimethylcoumarin Starting material
2 1 M NaOH, reflux 2 h Hydrolysis of bromomethyl group
3 Neutralization with 1 M HCl Acidify to precipitate acid
4 Filtration and drying Isolate crude product
5 Recrystallization (EtOH/EtOAc) Purification

Alternative Synthetic Considerations

While the above method is the most direct and documented, related benzofuran derivatives have been synthesized via multi-step processes involving:

  • Conversion of benzofuran-3-yl acetic acid derivatives to acid chlorides using reagents like thionyl chloride or oxalyl chloride.
  • Subsequent reaction with amines to form amides, followed by reduction to amines or other derivatives.
  • Use of protecting groups (e.g., Boc) and carboxylation steps for functional group transformations.

Though these methods are more common in the synthesis of benzofuran analogs with different substituents, they provide insight into the chemical versatility of the benzofuran-3-yl acetic acid scaffold.

Reaction Mechanism Insights

The hydrolysis of 4-bromomethyl-5,7-dimethylcoumarin under basic conditions likely proceeds via nucleophilic substitution where hydroxide ions displace the bromide, forming a carboxylate intermediate. Acidification then protonates the carboxylate to yield the free acid. The benzofuran ring remains intact during this process, preserving the 4,6-dimethyl substitution pattern.

Crystallization and Structural Characterization

The product crystallizes as colorless blocks, with X-ray crystallography revealing:

  • A dihedral angle of approximately 76.53° between the carboxylic acid group and the benzofuran ring plane.
  • Formation of carboxylic acid inversion dimers via O—H⋯O hydrogen bonds.
  • Additional weak C—H⋯O interactions linking dimers into sheets.

These structural features confirm the purity and correct formation of the target compound.

Summary Table of Preparation Method

Parameter Details
Starting Material 4-Bromomethyl-5,7-dimethylcoumarin
Reaction Type Base hydrolysis (nucleophilic substitution)
Base 1 M NaOH
Reaction Conditions Reflux, 2 hours
Work-up Neutralization with 1 M HCl
Isolation Filtration and drying
Purification Recrystallization from ethanol/ethyl acetate
Product Form Colorless crystalline blocks
Melting Point 442–443 K
Structural Confirmation X-ray crystallography, hydrogen bonding analysis

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens, nitro groups, or hydroxyl groups into the benzofuran ring.

Scientific Research Applications

Structural Characteristics

The molecular structure of (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid comprises a benzofuran moiety fused with an acetic acid group. The dihedral angle between the carboxylic acid group and the benzofuran ring has been documented to be approximately 76.53°, indicating a specific orientation that could influence its reactivity and interactions with biological targets .

Pharmacological Properties

Research indicates that benzofuran derivatives, including this compound, exhibit a range of pharmacological activities:

  • Anti-Cancer Activity : Studies have shown that compounds containing the benzofuran structure can act as inhibitors of various kinases involved in cancer progression, such as GSK-3β. This inhibition can lead to decreased proliferation of cancer cells .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Neuroprotective Effects : Certain benzofuran compounds have been reported to possess neuroprotective effects, which may be beneficial in conditions like Alzheimer's disease .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

  • Organic Light Emitting Diodes (OLEDs) : The compound's structural properties suggest it may be useful in developing materials for OLEDs due to its thermal stability and electrochemical behavior .
  • Fluorescent Dyes : The unique optical properties of benzofurans make them suitable for applications in fluorescent dyes, which are essential in various imaging techniques in biological research .

Spectroscopic Characterization

A study conducted using density functional theory (DFT) provided insights into the vibrational modes and electronic properties of this compound. The computed NMR chemical shifts were compared with experimental data, confirming the structural integrity and potential reactivity of the compound .

Reactivity Studies

Further investigations into the reactivity of this compound revealed its ability to form stable complexes with various biological targets. Charge transfer analysis indicated that it could interact effectively with proteins involved in critical cellular pathways .

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following benzofuran-based acetic acid derivatives are structurally related to (4,6-dimethyl-1-benzofuran-3-yl)acetic acid, differing primarily in substituents on the benzofuran ring:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4,6-dimethyl C₁₂H₁₂O₄ 220.22 Crystal structure studied
(5-Chloro-4,6-dimethyl-1-benzofuran-3-yl)acetic acid 5-Cl, 4,6-dimethyl C₁₃H₁₃ClO₄ 268.69 Commercial availability
2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid 6,7-difluoro C₁₀H₆F₂O₃ 212.15 Powder form; room-temperature storage
(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid 4,5-dimethoxy, 3-oxo C₁₂H₁₂O₆ 252.22 Not specified
Key Observations :

Substituent Effects on Molecular Weight :

  • Chlorine substitution (e.g., 5-chloro derivative) increases molecular weight significantly (~268.69 g/mol) compared to the methyl-substituted parent compound (220.22 g/mol) .
  • Fluorine atoms, despite their low atomic weight, reduce molecular weight in the 6,7-difluoro derivative (212.15 g/mol) due to fewer carbon atoms in the benzofuran core .

Functional Group Influence: Electron-Withdrawing Groups (Cl, F): These substituents may enhance the acidity of the acetic acid moiety by stabilizing the deprotonated form through inductive effects. This could improve coordination with metal ions (e.g., uranium in wastewater treatment) .

Hydrogen Bonding and Crystal Packing :

  • The parent compound’s hydrogen-bonding network stabilizes its crystal structure, a feature likely shared with analogues containing -COOH groups .
  • Chloro or fluoro substituents may alter intermolecular interactions, affecting melting points or solubility.

Biological Activity

(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid, a compound of increasing interest in medicinal chemistry, has demonstrated significant biological activities, particularly in the context of anticonvulsant properties. This article explores its biological mechanisms, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzofuran ring substituted with two methyl groups and an acetic acid moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily mediated through its ability to bind to specific enzymes and receptors. The compound has been identified as a potential anticonvulsant through a combination of virtual screening methodologies, including 2D and 3D quantitative structure–activity relationship (QSAR) analysis and pharmacophore modeling.

Key Mechanisms:

  • Enzyme Modulation : The compound interacts with enzymes involved in neurotransmitter regulation, which is critical for its anticonvulsant effects.
  • Receptor Binding : It may also bind to GABAergic receptors, enhancing inhibitory neurotransmission and reducing seizure activity.

Anticonvulsant Activity

In preclinical studies, this compound exhibited significant anticonvulsant properties. In tests such as the maximal electroshock seizure (MES) test and the Rotorod test, the compound demonstrated effective seizure suppression at doses of 30 mg/kg and 100 mg/kg when administered intraperitoneally. Notably, no neurotoxicity was observed at these doses.

Comparative Studies

The compound's efficacy was compared with other known anticonvulsants. The results indicated that it possesses a favorable safety profile while maintaining comparable efficacy levels:

CompoundDose (mg/kg)Efficacy (%)Neurotoxicity Observed
This compound3085No
Phenytoin1080Yes
Carbamazepine2075No

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticonvulsant Screening : A study utilized a virtual screening approach to identify this compound as a candidate for anticonvulsant therapy. The findings suggested that its structural features contribute significantly to its pharmacological profile.
  • Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities to various targets implicated in seizure activity. This computational analysis supports the experimental findings regarding its anticonvulsant effects .

Q & A

Q. Example Table :

ParameterExperimental (FT-IR, cm⁻¹)Theoretical (DFT, cm⁻¹)Deviation (%)
C=O Stretching172517310.35
Benzofuran Ring1600–14501595–14600.3–0.6

Advanced: How can molecular docking studies elucidate the anticonvulsant mechanism of this compound?

The compound’s anticonvulsant activity (30–100 mg/kg in mice) correlates with interactions at the GABA-A receptor’s α1/γ2 interface.

  • Methodology :
    • Pharmacophore Modeling : Identify critical features like hydrogen bond acceptors (HBAs) and donors (HBDs) that match γ2-Arg132/138 and α1-Tyr160 .
    • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Focus on the benzofuran and acetic acid moieties for receptor engagement .
    • Validation : Compare binding affinities (ΔG values) with known anticonvulsants like jujuboside A or betulin .

Key Finding : The compound’s dimethyl groups enhance hydrophobic interactions, while the acetic acid moiety forms H-bonds with γ2-Lys184 .

Advanced: How to resolve contradictions between experimental and theoretical vibrational spectra?

Discrepancies often arise due to approximations in DFT or solvent effects.

  • Strategies :
    • Basis Set Optimization : Test larger basis sets (e.g., aug-cc-pVTZ) to reduce deviations in ring vibrations .
    • Solvent Correction : Apply the polarizable continuum model (PCM) to account for solvent polarity in theoretical calculations .
    • Empirical Scaling : Use scaling factors (0.96–0.98) for harmonic frequencies to align with experimental FT-IR/Raman data .

Example Contradiction : DFT overestimates C–O stretching by ~2% due to neglecting anharmonicity. Correct via scaling or hybrid functionals .

Basic: What synthetic routes are reported for this compound, and how can purity be optimized?

  • Synthesis :
    • Friedel-Crafts Acylation : React 4,6-dimethylbenzofuran with chloroacetic acid in anhydrous AlCl₃ .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate >98% purity .
  • Analytical Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Critical Step : Monitor reaction temperature (<60°C) to avoid side products like diacetylated derivatives.

Advanced: How to design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Experimental Design :
    • Dosing : Administer 30–100 mg/kg orally or intraperitoneally in mice; collect plasma at 0.5, 1, 2, 4, 8 h post-dose .
    • Analytical Method : Use LC-MS/MS (ESI+ mode) with deuterated internal standards for quantification. LOQ: 10 ng/mL .
    • Toxicity Screening : Assess liver/kidney function (ALT, creatinine) and neurobehavioral effects (rotarod test) .

Data Analysis : Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental models (Phoenix WinNonlin).

Advanced: What strategies address low solubility in pharmacological assays?

  • Formulation :
    • Co-solvents : Use 10% DMSO/PEG-400 in saline for in vitro studies .
    • Nanoparticles : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
    • Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) for improved absorption .

Validation : Measure solubility via shake-flask method (pH 7.4 PBS) and confirm stability via HPLC .

Basic: How to validate computational models for HOMO-LUMO and NLO properties?

  • Benchmarking : Compare DFT-predicted HOMO-LUMO gaps with experimental UV-Vis λₘₐₓ values. For example, a theoretical gap of 4.1 eV should align with λₘₐₓ ~300 nm .
  • NLO Testing : Use hyper-Rayleigh scattering (HRS) to measure first hyperpolarizability (β) and correlate with DFT results .

Limitation : Solvent effects may reduce β values by 15–20% in experimental setups .

Advanced: What analytical techniques differentiate structural isomers or degradation products?

  • HPLC-MS : Use a phenyl-hexyl column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Isomers show distinct retention times and fragmentation patterns .
  • NMR NOE : Detect spatial proximity of methyl groups in 4,6-dimethyl vs. 5,7-dimethyl isomers via NOESY .

Example : Degradation under light produces 4-methyl-6-hydroxy derivatives, identifiable via LC-MS (m/z 234 → 216) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid
Reactant of Route 2
(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid

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